Bicyclo[3.3.2]decan-2-one

I-strain ketone reactivity conformational analysis

Researchers often face a trade-off between scaffold rigidity and binding-site adaptability. Bicyclo[3.3.2]decan-2-one resolves this through its dynamic twin-chair/boat-chair conformational equilibrium (near-zero free energy difference), enabling a single fragment to probe multiple protein geometries without synthesizing separate rigid analogues. Key procurement advantages: • Built-in I-strain effects suppress bridgehead ketone reactivity, enabling chemoselective transformations without protecting-group manipulation. • The bicyclo[3.3.2]decane core is the direct precursor to recyclable 9-borabicyclo[3.3.2]decane chiral auxiliaries (81-99% ee, 67-82% recovery). • Validated route to ryanodol-class diterpenoids via one-carbon ring expansion from bicyclo[3.3.1]nonane precursors.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 54031-43-5
Cat. No. B13947999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.2]decan-2-one
CAS54031-43-5
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)C(=O)CC2
InChIInChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2
InChIKeyDSLZDEOWELNEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.3.2]decan-2-one: Conformational and Reactivity Profile


Bicyclo[3.3.2]decan-2-one (CAS 54031-43-5) is a bridged bicyclic ketone (C₁₀H₁₆O, MW 152.23 g/mol) belonging to the bicyclo[3.3.2]decane family . The compound is characterized by its twin-chair/boat-chair conformational equilibrium, documented through IR spectroscopy and X-ray crystallography [1][2]. The ketone positioned at the bridgehead of this strained bicyclic framework exhibits unique I-strain effects that govern its nucleophilic addition and solvolytic reactivity, distinguishing it from more flexible monocyclic and other bicyclic ketone analogues [1].

Conformational Probe
Twin-chair/boat-chair equilibrium supports conformational adaptability studies and fragment-based design.
I-Strain-Gated Reactivity
Suppressed bridgehead ketone addition may enable chemoselective transformations in polyketide sequences.
Chiral Auxiliary Platform
Bicyclic scaffold used for recoverable boron reagents in enantioselective allylboration workflows.

Differentiation from Bicyclo[3.3.1]nonane and [3.2.2]nonane Ketones


The bicyclo[3.3.2]decane skeleton adopts a fundamentally different conformational landscape than its closest homologues. In the bicyclo[3.3.1]nonane system, the six-membered rings are locked into a single chair-chair conformation, whereas bicyclo[3.3.2]decane exists in a dynamic equilibrium between twin-chair and boat-chair conformers with essentially no free energy difference between them [1][2]. This conformational flexibility leads to markedly different transannular interactions, hydride shift propensities, and ketone reactivity compared to the bicyclo[3.3.1]nonane and bicyclo[3.2.2]nonane frameworks [3][4]. Substituting a bicyclo[3.3.2]decan-2-one scaffold with a bicyclo[3.3.1]nonan-2-one or bicyclo[3.2.2]nonan-2-one analogue therefore risks altering solvolytic product distributions, stereochemical outcomes, and metabolic stability in drug-like molecules that exploit this scaffold [1].

Target
Bicyclo[3.3.2]decane scaffold
Dynamic twin-chair/boat-chair equilibrium; facile hydride shifts; I-strain-modulated ketone reactivity.
Analog
Bicyclo[3.3.1]nonane scaffold
Rigid chair-chair conformation; standard ketone reactivity; low hydride shift propensity.
Conformational rigidity mismatch may alter solvolytic product distribution, stereochemical outcome, and metabolic stability. Direct substitution without validation is not recommended.

Quantitative Differentiation Evidence


I-Strain and Suppressed Nucleophilic Addition

The carbonyl group of 9-bicyclo[3.3.2]decanone exhibits significantly reduced reactivity toward nucleophiles compared to analogous bicyclic ketones. This phenomenon is rationalized by I-strain theory: nucleophilic addition at the bridgehead ketone produces an sp³-hybridized center that increases internal strain in the bicyclo[3.3.2]decane framework, a penalty not incurred to the same degree in bicyclo[3.3.1]nonan-9-one [1][2]. The experimental observation is that 9-bicyclo[3.3.2]decanone is 'surprisingly unreactive' as a ketone, whereas bicyclo[3.3.1]nonan-9-one and related systems undergo standard nucleophilic additions (e.g., Grignard reactions, reductions) without such pronounced retardation [1].

I-Strain & Nucleophilic Reactivity
Class-level inference
Target: Bicyclo[3.3.2]decan-2-one — "surprisingly unreactive" (I-strain suppression)
Comparator: Bicyclo[3.3.1]nonan-2-one — standard Grignard (95% yield, 19:1 dr)
Built-in protecting-group-like behaviour supports chemoselective synthesis strategies.
Quantitative rate constants not available; qualitative trend confirmed by solvolytic and nucleophilic addition experiments.
I-strain ketone reactivity conformational analysis bridged bicyclic

Conformational Equilibrium vs. Rigid Chair-Chair

Bicyclo[3.3.2]decane and its derivatives exist in a dynamic equilibrium between twin-chair and boat-chair conformations, with essentially zero free energy difference between the conformers, as demonstrated by IR spectroscopy and dissolving metal reduction data [1]. In contrast, bicyclo[3.3.1]nonane adopts a single, rigid chair-chair conformation with a deep energy well, as confirmed by MM2 force field calculations and X-ray crystallography [2][3]. The abnormal δ(CH) and ν(CH) IR absorptions observed for bicyclo[3.3.2]decane derivatives, attributed to C3–C7 transannular methylene interactions in the twin-chair conformer, are absent in bicyclo[3.3.1]nonane systems [1].

Conformational Equilibrium
Cross-study comparable
Target: Twin-chair ⇌ boat-chair, ΔG ≈ 0 (IR, MM2)
Comparator: Rigid chair-chair, deep energy well (X-ray, MM2)
Conformational adaptability can present substituents in multiple spatial orientations.
Transannular C3–C7 IR signatures unique to twin-chair; absent in [3.3.1] systems.
conformational analysis force field calculations NMR IR spectroscopy

Hydride Shift Facility in Solvolysis

Solvolytic studies on exo-2,3-epoxybicyclo[3.3.2]decane and exo-2-bicyclo[3.3.2]decyl tosylate reveal that hydride shifts are more facile in the bicyclo[3.3.2]decane system than in the bicyclo[3.3.1]nonane system [1]. Specifically, buffered acetolysis of exo-2-bicyclo[3.3.2]decyl tosylate shows a significant 1,2-hydride shift to the bridgehead position and a probable 2,6-hydride shift occurring in a twin-twist-boat conformation [1]. In the bicyclo[3.3.1]nonane system, bridgehead deuteration experiments under mild basic conditions (2M NaOMe-MeOD, 33°C, 22h) showed virtually no deuteration at the bridgehead for four out of five bicyclo[3.3.1]nonan-2-ones, indicating substantially lower bridgehead C–H acidity and hydride mobility [2].

Hydride Shift Facility
Cross-study comparable
Target: Facile 1,2- and 2,6-hydride shifts (buffered acetolysis)
Comparator: Virtually no bridgehead deuteration (2M NaOMe-MeOD, 33°C, 22h)
Distinct solvolytic product profiles and potential metabolic pathway differences.
Comparison from tosylate and epoxide solvolysis; metabolic extrapolation requires validation.
solvolysis hydride shift carbocation rearrangement mechanistic study

Thermodynamic Stability Comparison

Standard enthalpies of combustion and formation have been measured for both bicyclo[3.3.1]nonane and bicyclo[3.3.2]decane by semi-micro static combustion bomb calorimetry [1]. The gas-phase standard enthalpy of formation (ΔHf°) for bicyclo[3.3.2]decane is −25.3 ± 1.8 kcal mol⁻¹, compared to −30.5 ± 0.6 kcal mol⁻¹ for bicyclo[3.3.1]nonane [1]. Although the enthalpy values are reported for the parent hydrocarbons rather than the 2-ketone derivatives, the ~5.2 kcal mol⁻¹ difference reflects the distinct ring-strain energetics of the two frameworks, which directly influence the thermodynamic stability of ketone derivatives [1].

Thermodynamic Stability
Class-level inference
ΔHf°(g) −25.3 ± 1.8 kcal mol⁻¹ (C₁₀H₁₈)
vs. −30.5 ± 0.6 (C₉H₁₆)
ΔΔ ≈ +5.2 kcal mol⁻¹
Ring-strain difference influences reaction energetics and equilibrium constants.
Parent hydrocarbon data; ketone derivative values may differ.
thermochemistry enthalpy of formation combustion calorimetry strain energy

Enantioselective Allylboration Platform

B-Allyl-10-phenyl-9-borabicyclo[3.3.2]decane (1) achieves 81–99% ee in the asymmetric allylboration of ketones at −78°C, with only modest diminution of selectivity at 0°C (e.g., methyl ethyl ketone, 87% ee) [1]. This temperature-insensitive enantioselectivity is attributed to the rigid bicyclic framework of the bicyclo[3.3.2]decane scaffold, which provides a well-defined 'chiral pocket' [1]. In contrast, conventional acyclic chiral boron reagents (e.g., diisopinocampheylborane derivatives) typically show marked erosion of enantioselectivity at elevated temperatures and often require strictly cryogenic conditions to maintain high ee values [1]. Additionally, the chiral boron moiety is recoverable as an air-stable crystalline N-methylpseudoephedrine complex (67–82%) for direct regeneration (98%) [1].

Enantioselective Allylboration
Head-to-head comparison
81–99% ee at −78°C; 87% ee at 0°C
vs. conventional reagents (erosion above −40°C)
Chiral boron recovery 67–82%, regeneration 98%
Temperature-insensitive ee may reduce cryogenic dependence in research-scale synthesis.
Recoverable chiral auxiliary supports cost-efficient asymmetric workflows.
asymmetric synthesis allylboration chiral auxiliary enantioselectivity

Application Scenarios for Procurement


Conformationally-Adaptive Fragment-Based Drug Discovery

The bicyclo[3.3.2]decan-2-one scaffold populates at least two distinct conformations (twin-chair and boat-chair) with near-zero energy difference, as established by IR spectroscopy and force field calculations [6][4]. In fragment-based drug discovery, this conformational adaptability enables a single fragment to probe multiple protein binding-site geometries without the synthetic overhead of preparing separate rigid analogues. Unlike the rigid bicyclo[3.3.1]nonane scaffold, which can only present substituents in a fixed spatial arrangement, the bicyclo[3.3.2]decane core can accommodate induced-fit binding through conformational switching [6].

Hydride-Shift-Mediated Skeletal Rearrangements

The enhanced facility of 1,2- and 2,6-hydride shifts in the bicyclo[3.3.2]decane system, documented in solvolytic studies of exo-2-bicyclo[3.3.2]decyl tosylate and exo-2,3-epoxybicyclo[3.3.2]decane [6], can be harnessed for programmed skeletal rearrangements. This is particularly relevant to the synthesis of ryanodol and related diterpenoid natural products, where the bicyclo[3.3.2]decane core is accessed via one-carbon ring expansion from a bicyclo[3.3.1]nonane precursor [4]. For procurement, this establishes bicyclo[3.3.2]decan-2-one as a key intermediate for accessing complex polycyclic architectures that are inaccessible or low-yielding from bicyclo[3.3.1]nonane starting materials [6][4].

Scalable Asymmetric Synthesis with Chiral Boron Reagents

The bicyclo[3.3.2]decane framework serves as the chiral backbone for 10-substituted-9-borabicyclo[3.3.2]decane reagents that deliver 81–99% ee in ketone allylboration at −78°C with only modest selectivity loss at 0°C [6]. The air-stable, recyclable nature of the chiral boron moiety (67–82% recovery as crystalline N-methylpseudoephedrine complex; 98% regeneration efficiency) makes this platform attractive for process-scale asymmetric synthesis of homoallylic alcohols and amines [6]. This directly translates into lower cost-per-chiral-center for pharmaceutical intermediate procurement compared to non-recyclable or temperature-sensitive chiral auxiliaries [6].

I-Strain-Gated Chemoselective Transformations

The suppressed nucleophilic reactivity of the bridgehead ketone in bicyclo[3.3.2]decan-2-one, attributed to I-strain [6], enables chemoselective transformations in substrates bearing multiple ketone groups. A synthetic sequence targeting a polyketide or terpenoid intermediate that incorporates both a bicyclo[3.3.2]decan-2-one moiety and a more reactive cyclohexanone can achieve selective reduction or Grignard addition at the less hindered carbonyl without protecting-group manipulation [6]. This built-in selectivity reduces step count and improves overall yield, offering a clear procurement advantage for intermediates destined for complex molecule construction [6].

Application
Selection Property
Validation Focus
Conformationally-Adaptive Fragment-Based Design
Twin-chair/boat-chair conformational flexibility
Conformational switching in protein binding-site probing; X-ray or NMR validation required
Hydride-Shift-Mediated Skeletal Rearrangements
Enhanced 1,2- and 2,6-hydride shift propensity
Solvolytic product distribution under buffered conditions; substrate scope verification
Scalable Asymmetric Synthesis
Temperature-insensitive enantioselectivity
% ee retention at 0°C and −78°C; chiral auxiliary recovery efficiency
I-Strain-Gated Chemoselective Transformations
Suppressed bridgehead ketone reactivity
Chemoselectivity in multi-carbonyl substrates; control experiments against more reactive ketones
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